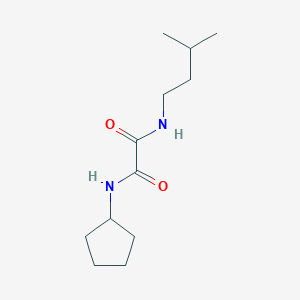
N-cyclopentyl-N'-(3-methylbutyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N'-(3-methylbutyl)ethanediamide, commonly known as CPME, is a chemical compound that belongs to the family of N-acylalkylamines. CPME is a white crystalline solid with a molecular formula of C14H28N2O, and a molecular weight of 240.39 g/mol. CPME has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of CPME is not fully understood. However, it is believed that CPME acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes in the body. CPME is thought to interact with the CB1 and CB2 receptors, which are part of the endocannabinoid system, to produce its therapeutic effects.
Biochemical and Physiological Effects:
CPME has been shown to produce a range of biochemical and physiological effects. CPME has been shown to exhibit analgesic effects, which may be due to its ability to modulate pain signaling pathways in the body. CPME has also been shown to exhibit anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, CPME has been shown to exhibit anti-tumor effects, which may be due to its ability to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
CPME has several advantages for use in lab experiments. CPME is a relatively stable compound that can be easily synthesized and purified. CPME is also highly soluble in a range of solvents, which makes it easy to work with in the lab. However, CPME also has some limitations for lab experiments. CPME is a relatively new compound, and there is still much that is not known about its properties and potential applications. Additionally, CPME is a relatively expensive compound, which may limit its use in certain lab settings.
Zukünftige Richtungen
There are several future directions for research on CPME. One potential direction is to further investigate its potential use as a drug delivery system, particularly for drugs that have difficulty crossing the blood-brain barrier. Another potential direction is to investigate its potential as a treatment for various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of CPME and its potential applications in medicinal chemistry.
Synthesemethoden
CPME is synthesized through a multi-step process that involves the reaction of cyclopentylamine with 3-methylbutyryl chloride, followed by the addition of ethylenediamine. The resulting product is then purified through recrystallization to obtain pure CPME.
Wissenschaftliche Forschungsanwendungen
CPME has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. CPME has been shown to exhibit analgesic, anti-inflammatory, and anti-tumor properties. CPME has also been studied for its potential use as a drug delivery system, due to its ability to cross the blood-brain barrier.
Eigenschaften
IUPAC Name |
N'-cyclopentyl-N-(3-methylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-9(2)7-8-13-11(15)12(16)14-10-5-3-4-6-10/h9-10H,3-8H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUWGACUZGLSNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-allyl-N~2~-(2,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4924859.png)
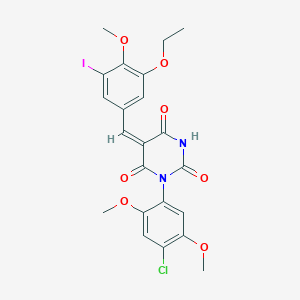
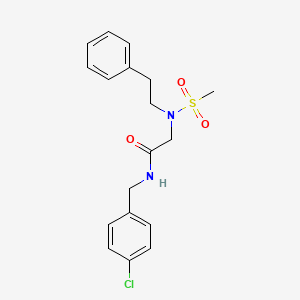
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4924868.png)
![1-benzyl-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4924876.png)
![4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4924879.png)
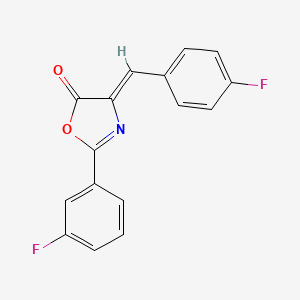
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4924885.png)
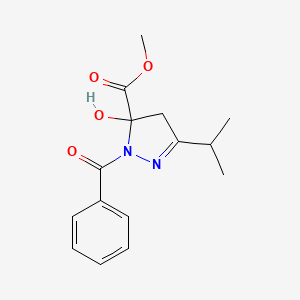
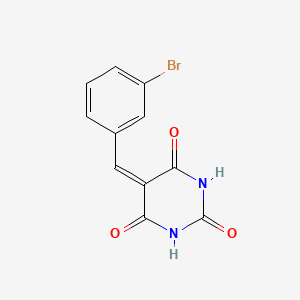
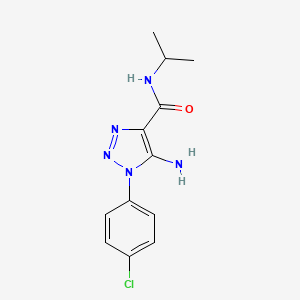
![5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide](/img/structure/B4924935.png)
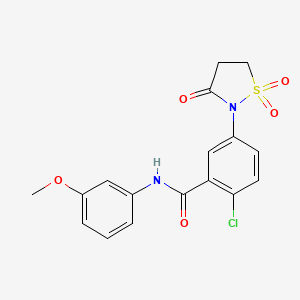
![2-({[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B4924951.png)